molecular formula C14H14N4O2S B13581998 Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate

Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate

Cat. No.: B13581998
M. Wt: 302.35 g/mol
InChI Key: WDZXSSHLQJNDDR-UHFFFAOYSA-N
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Description

Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate is a heterocyclic compound that features a triazoloquinazoline core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amides, alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

ethyl 2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate

InChI

InChI=1S/C14H14N4O2S/c1-3-20-12(19)8-21-14-16-11-7-5-4-6-10(11)13-15-9(2)17-18(13)14/h4-7H,3,8H2,1-2H3

InChI Key

WDZXSSHLQJNDDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C

Origin of Product

United States

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